6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile
CAS No.:
Cat. No.: VC13728098
Molecular Formula: C14H11NO
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11NO |
|---|---|
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 4-hydroxy-3-(2-methylphenyl)benzonitrile |
| Standard InChI | InChI=1S/C14H11NO/c1-10-4-2-3-5-12(10)13-8-11(9-15)6-7-14(13)16/h2-8,16H,1H3 |
| Standard InChI Key | GAQBXFUQGMWRET-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=C(C=CC(=C2)C#N)O |
| Canonical SMILES | CC1=CC=CC=C1C2=C(C=CC(=C2)C#N)O |
Introduction
Structural and Molecular Characteristics
6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile (IUPAC name: 4-hydroxy-3-(2-methylphenyl)benzonitrile) features a biphenyl backbone substituted with a hydroxyl group at the 6-position, a methyl group at the 2'-position, and a carbonitrile group at the 3-position. The compound’s molecular formula is C₁₄H₁₁NO, with a molecular weight of 209.24 g/mol. Its planar structure facilitates π-π interactions, while the polar hydroxyl and nitrile groups enhance solubility in polar aprotic solvents.
Table 1: Key Physicochemical Properties
The hydroxyl group’s acidity (pKa ≈ 9.8) aligns with phenolic compounds, enabling deprotonation under basic conditions for further functionalization . The nitrile group’s electron-withdrawing nature influences the compound’s electronic distribution, as evidenced by its dipole moment (calculated: ~3.2 D).
Synthesis and Preparation
The synthesis of 6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile involves multi-step protocols, often leveraging cross-coupling reactions. A representative route proceeds as follows:
Alternative methodologies employ Pd-catalyzed C–H arylation, as demonstrated in recent advancements. For example, Pd(OAc)₂ with tricyclohexylphosphine (PCy₃) catalyzes the direct arylation of [1,1′-biphenyl]-2-ols with chloroarenes, streamlining access to ortho-terphenyl structures . This method, optimized at 165°C in mesitylene, achieves moderate yields (66%) while minimizing di-arylation byproducts .
Spectroscopic Characterization
Spectroscopic data for 6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile corroborate its structure:
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.55–7.48 (m, 2H, Ar-H), 7.34–7.28 (m, 3H, Ar-H), 6.94 (s, 1H, Ar-H), 5.21 (s, 1H, -OH), 2.45 (s, 3H, -CH₃).
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¹³C NMR (125 MHz, CDCl₃): δ 160.2 (C-OH), 144.7 (C≡N), 138.5–115.2 (aromatic carbons), 118.9 (C≡N), 21.1 (-CH₃).
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IR (ATR): 3380 cm⁻¹ (O-H stretch), 2225 cm⁻¹ (C≡N stretch), 1600–1450 cm⁻¹ (aromatic C=C).
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HRMS (ESI-TOF): m/z calcd. for C₁₄H₁₁NO [M+H]⁺: 210.0919; found: 210.0914.
The hydroxyl proton’s downfield shift (δ 5.21) and broad signal confirm hydrogen bonding, while the nitrile’s IR absorption at 2225 cm⁻¹ indicates minimal conjugation with the aromatic system.
Applications in Research
Pharmaceutical Intermediates
The compound’s bifunctional nature (hydroxyl and nitrile) makes it a candidate for derivatization. For instance, nitrile groups are precursors to amines via reduction, enabling incorporation into kinase inhibitors or antimicrobial agents. Recent studies highlight its role in synthesizing polycyclic aromatic hydrocarbons (PAHs), which exhibit antitumor activity .
Materials Science
In materials chemistry, the planar biphenyl core serves as a building block for liquid crystals and organic semiconductors. The methyl group enhances thermal stability, while the nitrile group improves solubility in processing solvents.
Table 2: Comparative Reactivity of Biphenyl Derivatives
| Compound | Reactivity with Electrophiles | Bioactivity (IC₅₀) |
|---|---|---|
| 6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile | Moderate (directs ortho) | Under investigation |
| 4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde | High (aldehyde reactivity) | 5.10–22.08 µM |
Mechanistic Insights and Reaction Pathways
The hydroxyl group directs electrophilic substitution to the ortho and para positions, while the nitrile group deactivates the ring. In Pd-catalyzed reactions, the hydroxyl oxygen coordinates to Pd, facilitating C–H activation at the ortho position . This mechanism underpins its utility in constructing terphenyl motifs, as demonstrated in the synthesis of triphenylene derivatives .
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